Cas no 946681-09-0 (3-(3-Bromophenoxy)piperidine Hydrochloride Salt)

3-(3-Bromophenoxy)piperidine Hydrochloride Salt is a brominated phenoxy-piperidine derivative commonly utilized as a key intermediate in pharmaceutical and organic synthesis. Its structural features, including the bromophenoxy moiety and piperidine ring, make it valuable for constructing complex molecules, particularly in the development of bioactive compounds. The hydrochloride salt form enhances stability and solubility, facilitating handling and reactivity in synthetic applications. This compound is particularly relevant in medicinal chemistry for the design of ligands targeting central nervous system (CNS) receptors. Its high purity and well-defined chemical properties ensure reproducibility in research and industrial processes.
3-(3-Bromophenoxy)piperidine Hydrochloride Salt structure
946681-09-0 structure
Product name:3-(3-Bromophenoxy)piperidine Hydrochloride Salt
CAS No:946681-09-0
MF:C11H14BrNO
MW:256.138962268829
CID:1001158
PubChem ID:45075398

3-(3-Bromophenoxy)piperidine Hydrochloride Salt Chemical and Physical Properties

Names and Identifiers

    • 3-(3-BROMOPHENOXY)PIPERIDINE
    • DTXSID30663026
    • C78620
    • EN300-1913868
    • AKOS005263845
    • 946681-09-0
    • DB-251787
    • 3-(3-Bromophenoxy)piperidine Hydrochloride Salt
    • Inchi: InChI=1S/C11H14BrNO.ClH/c12-9-3-1-4-10(7-9)14-11-5-2-6-13-8-11;/h1,3-4,7,11,13H,2,5-6,8H2;1H
    • InChI Key: OGFFOJZJLMJTRW-UHFFFAOYSA-N
    • SMILES: c1cc(cc(c1)Br)OC2CCCNC2.Cl

Computed Properties

  • Exact Mass: 255.02588g/mol
  • Monoisotopic Mass: 255.02588g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 21.3Ų
  • XLogP3: 2.7

3-(3-Bromophenoxy)piperidine Hydrochloride Salt Security Information

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Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B805480-5mg
3-(3-Bromophenoxy)piperidine Hydrochloride Salt
946681-09-0
5mg
$ 50.00 2022-04-02
TRC
B805480-10mg
3-(3-Bromophenoxy)piperidine Hydrochloride Salt
946681-09-0
10mg
$ 65.00 2022-04-02
Enamine
EN300-1913868-0.05g
3-(3-bromophenoxy)piperidine
946681-09-0
0.05g
$275.0 2023-09-17
Enamine
EN300-1913868-1.0g
3-(3-bromophenoxy)piperidine
946681-09-0
1g
$1029.0 2023-05-31
Chemenu
CM180895-500mg
3-(3-bromophenoxy)piperidine
946681-09-0 97%
500mg
$213 2023-01-09
Enamine
EN300-1913868-10.0g
3-(3-bromophenoxy)piperidine
946681-09-0
10g
$4421.0 2023-05-31
Enamine
EN300-1913868-10g
3-(3-bromophenoxy)piperidine
946681-09-0
10g
$1409.0 2023-09-17
Enamine
EN300-1913868-1g
3-(3-bromophenoxy)piperidine
946681-09-0
1g
$328.0 2023-09-17
Enamine
EN300-1913868-5g
3-(3-bromophenoxy)piperidine
946681-09-0
5g
$949.0 2023-09-17
TRC
B805480-50mg
3-(3-Bromophenoxy)piperidine Hydrochloride Salt
946681-09-0
50mg
$ 115.00 2022-04-02

3-(3-Bromophenoxy)piperidine Hydrochloride Salt Related Literature

Additional information on 3-(3-Bromophenoxy)piperidine Hydrochloride Salt

Introduction to 3-(3-Bromophenoxy)piperidine Hydrochloride Salt (CAS No. 946681-09-0)

3-(3-Bromophenoxy)piperidine Hydrochloride Salt, identified by the Chemical Abstracts Service (CAS) number 946681-09-0, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and utility in medicinal chemistry. The presence of a 3-bromophenoxy substituent in its molecular structure imparts unique chemical properties that make it a valuable intermediate in the synthesis of various pharmacologically active agents.

The 3-bromophenoxy moiety is particularly noteworthy due to its ability to participate in various chemical reactions, such as cross-coupling reactions, which are fundamental in modern organic synthesis. These reactions allow for the introduction of additional functional groups, enabling the creation of more complex molecular architectures. The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more amenable for use in biological assays and pharmaceutical formulations.

In recent years, there has been a growing interest in piperidine derivatives due to their potential as pharmacological scaffolds. The 3-(3-bromophenoxy)piperidine Hydrochloride Salt has been extensively studied for its role in the development of drugs targeting various therapeutic areas, including central nervous system (CNS) disorders, oncology, and inflammation. Its structural features make it a versatile building block for designing molecules with improved pharmacokinetic profiles and enhanced binding affinity to biological targets.

One of the most compelling aspects of this compound is its application in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is often associated with diseases such as cancer. By incorporating the 3-(3-bromophenoxy)piperidine moiety into kinase inhibitors, researchers can modulate the activity of these enzymes, thereby offering therapeutic benefits. For instance, studies have shown that derivatives of this compound exhibit inhibitory effects on tyrosine kinases, which are implicated in tumor growth and progression.

The 946681-09-0 CAS number ensures that researchers can reliably identify and procure this compound for their studies. The systematic naming convention provided by CAS helps in maintaining consistency across scientific literature and databases, facilitating accurate referencing and collaboration among researchers worldwide. This compound is often used as a key intermediate in multi-step synthetic routes, where its reactivity allows for the introduction of additional functional groups without compromising structural integrity.

Recent advancements in computational chemistry have further enhanced the utility of 3-(3-Bromophenoxy)piperidine Hydrochloride Salt. Molecular modeling techniques enable researchers to predict the binding interactions between this compound and biological targets with high precision. This approach has been instrumental in optimizing drug candidates by identifying structural modifications that can improve potency and selectivity. The hydrochloride salt form also aids in these studies by providing a stable and soluble form of the compound for computational analysis.

The pharmaceutical industry has leveraged the unique properties of 3-(3-bromophenoxy)piperidine Hydrochloride Salt to develop novel therapeutics. For example, researchers have explored its potential as an antiviral agent by incorporating it into molecules that target viral proteases and polymerases. The bromine atom in the 3-bromophenoxy group serves as a handle for further functionalization via palladium-catalyzed cross-coupling reactions, allowing for the creation of diverse analogues with tailored biological activities.

In addition to its role in drug development, this compound has found applications in agrochemical research. Piperidine derivatives are known to exhibit herbicidal and fungicidal properties, making them valuable components in crop protection formulations. The synthesis of new piperidine-based compounds continues to be an active area of research, with 946681-09-0 serving as a cornerstone molecule for generating novel agrochemicals with improved efficacy and environmental safety.

The solubility profile of 3-(3-Bromophenoxy)piperidine Hydrochloride Salt is another critical factor that contributes to its widespread use. The hydrochloride salt form enhances water solubility, which is essential for formulation development and biological testing. This property allows for easy dissolution in aqueous media, facilitating its use in various experimental protocols, including high-throughput screening assays and preclinical studies.

Future directions in the study of 3-(3-Bromophenoxy)piperidine Hydrochloride Salt may include exploring its potential as an adjuvant therapy alongside existing treatments for chronic diseases. The ability to modulate biological pathways through structural modifications offers hope for developing combination therapies that can overcome drug resistance and improve patient outcomes. As computational methods continue to evolve, so too will our ability to predict and optimize the pharmacological properties of this compound.

In conclusion,3-(3-Bromophenoxy)piperidine Hydrochloride Salt (CAS No. 946681-09-0) is a multifaceted compound with significant implications in pharmaceutical chemistry and drug discovery. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules targeting various diseases. The ongoing research into this compound underscores its importance as a building block for future therapeutics.

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